6-(Dimethoxymethyl)-2,3-dimethoxypyridine
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, hybridization of the atoms, and any notable structural features.Chemical Reactions Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Dynamic NMR Studies and Complex Formation
One significant application of dimethoxymethylpyridine derivatives is in the formation of bidentate chelate complexes with transition metals. Creber et al. (2000) explored the fluxionality of 2-(dimethoxymethyl)pyridine and its derivatives in rhenium(I) and platinum(IV) complexes. Their study showed that these complexes undergo fluxional processes, which are movements that allow for the interconversion between coordinated and pendant OMe groups. This property is vital in understanding the dynamic behavior of these complexes in various chemical environments, which could have implications for catalysis and the development of novel materials (Creber et al., 2000).
Synthesis of Pyridine Derivatives
The synthesis of novel pyridine derivatives is another critical application area. Yu-yan (2004) reported the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, starting from 2,6-dimethoxypyridine. This synthesis route highlights the versatility of dimethoxypyridine derivatives in creating complex organic molecules, which can have applications in organic electronics, light-emitting diodes (LEDs), and as intermediates in pharmaceutical synthesis (Chen Yu-yan, 2004).
Antioxidant Properties and Biochemical Applications
Wijtmans et al. (2004) investigated the antioxidant properties of a series of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant effectiveness as phenolic chain-breaking antioxidants. These findings are essential for developing new antioxidants that can protect against oxidative stress, with potential applications in food preservation, cosmetics, and therapeutic agents (Wijtmans et al., 2004).
Metal Complexes and Cytotoxic Activity
Gómez‐Ruiz et al. (2011) focused on the biological studies of titanium(IV), tin(IV), and gallium(III) derivatives with the 2,6-dimethoxypyridine-3-carboxylato ligand. They found a higher cytotoxicity in tin(IV) and gallium(III) derivatives compared to their titanium(IV) counterparts, suggesting potential applications in cancer research and treatment (Gómez‐Ruiz et al., 2011).
Material Science and Polymer Synthesis
In materials science, the synthesis of thermosetting poly(phenylene ether) containing allyl groups by Fukuhara et al. (2004) demonstrated how derivatives of dimethoxypyridine could be utilized in creating high-performance polymers. These polymers have applications in coatings, adhesives, and as matrix materials in composites due to their excellent thermal stability and mechanical properties (Fukuhara et al., 2004).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound like “6-(Dimethoxymethyl)-2,3-dimethoxypyridine”, some of this information might not be available. It’s always a good idea to consult primary literature sources or reputable databases for the most accurate and up-to-date information.
properties
IUPAC Name |
6-(dimethoxymethyl)-2,3-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-12-8-6-5-7(10(14-3)15-4)11-9(8)13-2/h5-6,10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJXKTWRPZBQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673897 | |
Record name | 6-(Dimethoxymethyl)-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethoxymethyl)-2,3-dimethoxypyridine | |
CAS RN |
1142191-61-4 | |
Record name | 6-(Dimethoxymethyl)-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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